molecular formula C23H23BrN2 B11560059 2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine

2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine

Cat. No.: B11560059
M. Wt: 407.3 g/mol
InChI Key: ZHHWALNIGBKGCH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a bromophenyl group and two methylphenyl groups attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine typically involves the reaction of 4-bromoaniline with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Common catalysts used in this reaction include palladium or nickel complexes, and the reaction is often carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine involves its interaction with specific molecular targets. The bromophenyl and methylphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of enzymatic activity or by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

Molecular Formula

C23H23BrN2

Molecular Weight

407.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine

InChI

InChI=1S/C23H23BrN2/c1-17-3-11-21(12-4-17)25-15-16-26(22-13-5-18(2)6-14-22)23(25)19-7-9-20(24)10-8-19/h3-14,23H,15-16H2,1-2H3

InChI Key

ZHHWALNIGBKGCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C

Origin of Product

United States

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